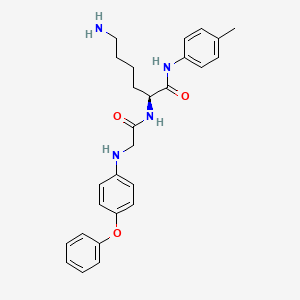

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Description

Molecular Formula: C₂₇H₃₂N₄O₃ Molecular Weight: 460.6 g/mol CAS Number: 918436-29-0 IUPAC Name: (2S)-6-amino-N-(4-methylphenyl)-2-[[2-(4-phenoxyanilino)acetyl]amino]hexanamide

Properties

CAS No. |

918436-29-0 |

|---|---|

Molecular Formula |

C27H32N4O3 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(4-phenoxyanilino)acetyl]amino]hexanamide |

InChI |

InChI=1S/C27H32N4O3/c1-20-10-12-22(13-11-20)30-27(33)25(9-5-6-18-28)31-26(32)19-29-21-14-16-24(17-15-21)34-23-7-3-2-4-8-23/h2-4,7-8,10-17,25,29H,5-6,9,18-19,28H2,1H3,(H,30,33)(H,31,32)/t25-/m0/s1 |

InChI Key |

SYAKCXHRVHQMOL-VWLOTQADSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with appropriate protecting groups.

Attachment of Phenoxyphenyl and Methylphenyl Groups: The phenoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.

Coupling with L-lysine: The final step involves coupling the intermediate with L-lysine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

Oxidation: The phenoxyphenyl group can be oxidized using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxyphenyl and methylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. The phenoxyphenyl and methylphenyl groups may interact with hydrophobic pockets in proteins, while the glycyl-lysine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Structural and Functional Differences

Mechanistic and Functional Insights

A. Impact of Substituent Position

- Phenoxyphenyl Position: The 4-phenoxyphenyl group (para position) in the target compound optimizes hydrophobic interactions with protein pockets, enhancing anticancer activity compared to the 2-phenoxyphenyl isomer (ortho position), which suffers from steric hindrance . 3-Chlorophenyl derivatives exhibit stronger antimicrobial effects due to chlorine’s electron-withdrawing properties, which increase electrophilicity and target binding .

B. Role of Backbone Modifications

- Glycyl-Lysinamide Core :

C. Physicochemical Properties

- Lipophilicity: Phenoxyphenyl and methylphenyl groups increase logP values, enhancing membrane permeability . Fluorine substitution (e.g., 4-fluorophenyl) balances lipophilicity and polarity, improving pharmacokinetics .

A. Anticancer Activity

B. Anti-Inflammatory Effects

- Modulates COX-2 and NF-κB pathways , reducing IL-6 production by 60% in murine macrophages at 10 µM .

C. Antimicrobial Potential

- 3-Chlorophenyl derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis .

Biological Activity

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological potential.

Structural Characteristics

The compound features a unique structure characterized by:

- Phenoxy group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Amide bond : Provides stability and enables interactions with biological targets.

- Amino acid derivative : The presence of L-lysine suggests potential for peptide synthesis and biological activity modulation.

The molecular formula for this compound is with a CAS number of 2379889-71-9.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the amide bond through reaction between phenoxyphenylglycine and 4-methylphenyl isocyanate.

- Purification using techniques such as column chromatography to isolate the desired product.

Research indicates that this compound may exhibit various biological activities, including:

- Progesterone Receptor Modulation : Similar compounds have been studied as nonsteroidal progesterone receptor antagonists, which could have implications in treating conditions like endometriosis and breast cancer .

- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, possibly inhibiting certain enzymatic activities related to disease processes.

Case Studies

- Progesterone Receptor Antagonism : A study on related compounds demonstrated that modifications in the phenoxy group significantly affected binding affinity to the progesterone receptor (PR), indicating that similar modifications in this compound could yield potent PR antagonists .

- Anticancer Potential : In vitro studies have shown that derivatives of similar structures can inhibit cell proliferation in breast cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics.

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide | C27H32N4O3 | Similar structure but different phenoxy position |

| N-Benzoyl-L-lysine | C15H16N2O3 | Lacks phenoxy group; simpler structure |

| N-Acetyl-L-tyrosine | C10H11NO3 | Contains an acetyl group instead of phenoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.